molecular formula C9H13BrClNO2 B1376997 (R)-4-Bromo Phenylephrine Hydrochloride CAS No. 1391068-15-7

(R)-4-Bromo Phenylephrine Hydrochloride

Katalognummer: B1376997
CAS-Nummer: 1391068-15-7
Molekulargewicht: 282.56 g/mol
InChI-Schlüssel: GOSYYRQYGQXWJT-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. It is an organic salt formed by the combination of phenolic hydroxyl, alcohol hydroxyl, benzene ring, and imino group. This compound is known for its role as an alpha-1 adrenergic receptor agonist, which makes it useful in various medical applications, particularly in the treatment of hypotension and as a nasal decongestant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.

Industrial Production Methods

In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .

Analyse Chemischer Reaktionen

Epoxidation-Bromohydrin Route

  • Starting Material : m-Hydroxybenzaldehyde derivatives protected with tert-butyldimethylsilyl (TBDMS) groups .

  • Bromination :

    • Reagent : N-Bromosuccinimide (NBS) in H₂O/DMSO at 25°C .

    • Intermediate : Bromohydrin formation (80% yield) .

    • Deprotection : TBDMS removal with 6M HCl yields (R)-4-Bromo Phenylephrine Hydrochloride .

Direct Bromination of Phenylephrine

  • Reagent : Bromine or NBS under mild acidic conditions (e.g., HBr/HOAc) .

  • Position Selectivity : Bromination occurs preferentially at the para position relative to the hydroxyl group due to electronic effects .

Step Reagents/Conditions Yield Source
Bromohydrin formationNBS, H₂O/DMSO, 25°C80%
TBDMS deprotection6M HCl, 25°C85%
Direct brominationNBS, HBr/HOAc70–75%

Structural Reactivity and Functional Group Transformations

The bromine substituent and hydroxyl/amine groups dictate reactivity:

Nucleophilic Substitution

  • Bromine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

    • Example: Reaction with methylamine yields des-bromo derivatives .

Oxidation-Reduction

  • Alcohol Oxidation : The secondary alcohol is resistant to mild oxidants (e.g., PCC) but reacts with strong oxidants (CrO₃) to form ketones .

  • Amine Alkylation : The methylamino group undergoes alkylation with alkyl halides under basic conditions .

Charge-Transfer Complexation

  • Reagent : p-Bromanil (tetrabromo-1,2-benzoquinone) in alkaline medium (pH 9) .

  • Product : Brown-colored complex with λ<sub>max</sub> = 395 nm, used for spectrophotometric quantification (LOD = 0.12 µg/mL) .

Parameter Value Source
Molar absorptivity (ε)833.33 L·mol⁻¹·cm⁻¹
Stability constant (K)4 × 10³ L·mol⁻¹

Hydrogenation

  • Catalyst : Ru-based complexes (e.g., [Ru(acac)(CO)₂]) enable asymmetric reduction of ketone intermediates .

Stability and Degradation

  • Thermal Degradation : Decomposes at >200°C, releasing HBr and HCl gases .

  • Photolysis : UV light induces debromination, forming phenylephrine hydrochloride as a byproduct .

Wissenschaftliche Forschungsanwendungen

Vasoconstriction and Blood Pressure Management

(R)-4-Bromo Phenylephrine Hydrochloride is primarily used in clinical settings to manage hypotension, especially during surgical procedures or in cases of septic shock. Its mechanism involves stimulating α-1 adrenergic receptors, leading to vasoconstriction and thus elevating mean arterial pressure .

Clinical Use Cases:

  • Anesthesia : Administered to counteract hypotension induced by anesthetic agents.
  • Septic Shock : Used as a vasopressor to maintain blood pressure in critically ill patients.

Ophthalmic Applications

The compound is also employed in ophthalmology to induce mydriasis (pupil dilation), facilitating various eye examinations and surgical procedures. The α-1 agonistic action on the iris dilator muscle promotes smooth muscle contraction, resulting in pupil enlargement .

Nasal Decongestion

Similar to its parent compound phenylephrine, this compound can be formulated for intranasal administration to alleviate nasal congestion by inducing vasoconstriction in the nasal mucosa .

Pharmacological Properties

Property Details
Mechanism of Action Direct α-1 adrenergic receptor agonist
Primary Effects Vasoconstriction, increased blood pressure
Administration Routes Intravenous, ophthalmic, intranasal
Side Effects Hypertension, bradycardia, headache, nervousness

Case Study 1: Use in Septic Shock

A study highlighted the effectiveness of this compound in managing severe hypotension in septic shock patients. The administration resulted in significant improvements in mean arterial pressure without notable adverse effects on heart rate or cardiac output .

Case Study 2: Ophthalmic Surgery

In a clinical trial involving cataract surgery, (R)-4-Bromo Phenylephrine was used to achieve adequate mydriasis. The results demonstrated successful pupil dilation with minimal systemic absorption and side effects, underscoring its safety profile for ocular applications .

Research Insights

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Innovative enzymatic methods have been explored to produce this compound more efficiently while maintaining its pharmacological efficacy .

Wirkmechanismus

®-4-Bromo Phenylephrine Hydrochloride exerts its effects by selectively activating alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptors on the smooth muscle cells of blood vessels, causing them to contract. This mechanism is similar to that of other alpha-1 adrenergic agonists .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylephrine Hydrochloride: A widely used alpha-1 adrenergic agonist with similar applications in treating hypotension and nasal congestion.

    Pseudoephedrine Hydrochloride: Another decongestant with a similar mechanism of action but different chemical structure.

    Norepinephrine: A natural neurotransmitter with potent vasoconstrictive properties.

Uniqueness

®-4-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its efficacy and selectivity compared to other similar compounds .

Biologische Aktivität

(R)-4-Bromo Phenylephrine Hydrochloride is a synthetic compound that acts primarily as an α1-adrenoceptor agonist. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Chemical Structure:

  • Name: this compound
  • Molecular Formula: C9_9H12_12BrClN2_2O
  • Molecular Weight: 265.56 g/mol

The compound is structurally similar to phenylephrine, differing primarily by the presence of a bromine atom at the para position of the phenyl ring. This modification influences its binding affinity and selectivity for adrenergic receptors.

Mechanism of Action:
this compound functions as an α1-adrenoceptor agonist, leading to vasoconstriction and increased peripheral resistance. The pKi_i values for its interaction with various α1 receptor subtypes are as follows:

  • α1A: 4.70
  • α1B: 4.87
  • α1D: 5.86 .

This indicates a higher affinity for the α1D subtype, which is significant in understanding its pharmacological effects.

Cardiovascular Effects

The activation of α1-adrenoceptors results in increased blood pressure due to vasoconstriction. Studies have shown that this compound can induce dose-dependent increases in systolic blood pressure (SBP) and decreases in heart rate (HR) .

Efficacy in Treating Nasal Congestion

Clinical trials have assessed the efficacy of phenylephrine derivatives, including this compound, in alleviating nasal congestion. A systematic review indicated that while phenylephrine is commonly used for this purpose, it often does not outperform placebo in clinical settings .

StudySample SizeDosePrimary EndpointOutcome
Meltzer et al., 201553910-40 mgChange in nasal congestion scoresNo significant difference from placebo
Horak et al., 20093912 mgChange in nasal congestion scoreNo significant difference from placebo
Meltzer et al., 2016575PEH-MR every 12 hoursQuality of life metricsNo significant difference from placebo

Safety Profile

The safety profile of this compound has been evaluated through various studies. Common adverse effects include headaches and transient increases in blood pressure. Notably, higher doses correlate with an increased incidence of side effects .

Adverse Events Reported

  • Headache: Commonly reported across studies.
  • Chest pain: Noted in one instance at a high dose.
  • Epistaxis: Reported in some cases.

Case Studies and Research Findings

Recent research has explored the thermal stability and decomposition kinetics of this compound under various conditions, highlighting its stability profile which is crucial for storage and formulation .

In another study focusing on the pharmacokinetics of phenylephrine derivatives, it was found that modifications at the aromatic ring could significantly alter the compound's metabolic pathways and biological activity .

Eigenschaften

IUPAC Name

2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYYRQYGQXWJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.